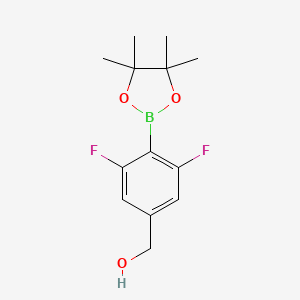
Bis(N,N'-di-t-butylacetamidinato)ruthenium(II) dicarbonyl, 98% (99.99%-Ru)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(N,N’-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is a chemical compound with the molecular formula C22H42N4O2Ru . It is a beige to yellow solid and is used as a precursor for the Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Ruthenium-containing thin films .
Chemical Reactions Analysis
This compound is used in the Atomic Layer Deposition (ALD) process . The first amidine ligand can be easily eliminated on the sulfhydrylated surface. The second amidine ligand can also react with the adjacent sulfhydryl group to generate the N, N ′-di- tert -butylacetamidine ( t Bu-MeAMD-H) molecule .Physical And Chemical Properties Analysis
This compound is air sensitive and moisture sensitive . It has a melting point of 204°C and a vapor pressure of 130°/ 0.055mmHG . Its molecular weight is 495.67 .科学的研究の応用
Atomic Layer Deposition (ALD)
This compound is used in the Atomic Layer Deposition (ALD) process to create ruthenium thin films . The ALD process can make completely conformal coating even in structures with high aspect ratios . The films are fine-grained polycrystalline ruthenium with high purity .
Pulsed Chemical Vapor Deposition (CVD)
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl can be used alone in a pulsed CVD mode or with reducing agents such as molecular hydrogen or ammonia in a mixed CVD-ALD mode . The CVD films were grown without any co-reactant .
Electrodes for Capacitors
Ruthenium thin films made from this compound can be used as electrodes for capacitors. Their high work function leads to low leakage currents .
Gate Electrodes for PMOS Transistors
The high work function of ruthenium provides low threshold voltages for PMOS transistors .
Seed Layers for Copper Interconnections
Ruthenium has a low solid solubility in copper and strong adhesion to copper, making it suitable as a seed and/or adhesion layer for copper interconnects .
6. Non-Magnetic Spacer in Multilayer Magnetoresistance Structures Multilayer magnetoresistance structures such as those found in read/write heads in hard-drives and in magnetic memory (MRAM) can use ruthenium as a non-magnetic spacer between magnetic layers .
Heterogeneous Catalysts
Ruthenium films deposited on a support can be used to make heterogeneous catalysts .
Plasma Displays
作用機序
Target of Action
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is primarily used as a precursor for the deposition of ruthenium-containing thin films . These thin films are used in various applications in microelectronics, such as electrodes for dynamic random access memories and metal-oxide-semiconductor field effect transistors .
Mode of Action
The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the first amidine ligand of the compound can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can also react with the adjacent sulfhydryl group to generate a molecule, which can strongly interact with the atom on the surface and be difficult to be desorbed .
Biochemical Pathways
The compound affects the atomic layer deposition pathway. In the subsequent reaction, the generated molecule can be exchanged with the precursor . Ultimately, the molecule can be desorbed and the precursor can be dissociated to form two sulfhydrylated groups on the surface .
Pharmacokinetics
Its properties such as air sensitivity, moisture sensitivity, melting point, and vapor pressure are crucial for its function .
Result of Action
The result of the compound’s action is the deposition of highly conductive, dense, and pure ruthenium thin films . These films are very conformal, with 80% step coverage over holes with high aspect ratios .
Action Environment
The action of the compound is influenced by environmental factors such as oxygen exposure. When oxygen exposure approaches a certain threshold, highly conductive, dense, and pure thin films can be deposited . When the oxygen exposure exceeds this threshold, the film peels off due to the recombinative desorption of o2 at the film/substrate interface .
特性
IUPAC Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.2CO.Ru/c2*1-8(11-9(2,3)4)12-10(5,6)7;2*1-2;/h2*1-7H3;;;/q2*-1;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTPFYAVSNZFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[C-]#[O+].[C-]#[O+].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)





